molecular formula C9H6N2O2 B188568 7-Nitroquinoline CAS No. 613-51-4

7-Nitroquinoline

Cat. No.: B188568
CAS No.: 613-51-4
M. Wt: 174.16 g/mol
InChI Key: MXKZSCXYMSXOAO-UHFFFAOYSA-N
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Description

7-Nitroquinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₂. It is characterized by a quinoline ring system substituted with a nitro group at the seventh position. This compound appears as yellow needle-like crystals with a strong odor and is poorly soluble in water but soluble in organic solvents such as alcohols and ketones . This compound is widely used in chemical synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinoline can be achieved through various methods, including traditional and green synthetic approaches. Some common methods include:

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of recyclable catalysts and green solvents is becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Electrophilic Substitution: Halogens (chlorine, bromine) with appropriate catalysts.

    Nucleophilic Addition: Nucleophiles such as benzyl carbanions.

Major Products:

Scientific Research Applications

Biological Activities

7-Nitroquinoline exhibits a range of biological activities that make it a valuable compound in pharmacological research. It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound derivatives can act as cytotoxic agents against various cancer cell lines. They may induce apoptosis and inhibit cell proliferation by modulating key biochemical pathways involved in tumor growth.

  • Mechanism of Action:
    • Induction of reactive oxygen species (ROS) production.
    • Inhibition of enzymes involved in tumor progression, such as cathepsin B.

Antimicrobial Properties

The compound has shown effectiveness against bacterial strains, including Staphylococcus aureus. Its mechanism involves disrupting biofilm formation by chelating essential metal ions from bacterial matrices.

Applications in Scientific Research

This compound serves as a versatile building block in synthetic organic chemistry. Its derivatives are utilized in various applications:

  • Synthesis of Complex Organic Molecules:
    • Used as an intermediate in the synthesis of other biologically active compounds.
    • Acts as a precursor for the development of novel pharmaceuticals targeting different diseases.
  • DNA Intercalation Studies:
    • Exhibits properties that allow it to intercalate into DNA, making it useful for studying DNA interactions and developing potential anticancer agents.
  • Development of Antimalarial Drugs:
    • Similar to other quinoline derivatives, it is being explored for its potential use in antimalarial therapies.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects on human cancer cell lines. The derivatives were found to inhibit cell cycle progression and induce apoptosis through ROS-mediated pathways .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against biofilm-forming bacteria. Results showed that it effectively reduced biofilm formation by chelating metal ions necessary for bacterial adhesion and growth .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompoundEffectivenessMechanism of Action
AnticancerThis compoundHighInduction of ROS, apoptosis
Antimicrobial4-Hydroxy-7-nitroquinolineModerateBiofilm disruption via metal ion chelation
Anti-inflammatoryVarious derivativesVariableInhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of 7-Nitroquinoline involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of bacterial gyrases, which are essential for bacterial DNA replication. Additionally, this compound can chelate metal ions, disrupting metal-dependent enzymatic processes in bacteria . This compound may also exhibit antitumor activity by inhibiting type 2 methionine aminopeptidase, a protein involved in angiogenesis .

Comparison with Similar Compounds

7-Nitroquinoline can be compared with other nitro-substituted quinoline derivatives, such as:

  • 5-Nitroquinoline
  • 8-Nitroquinoline
  • 5-Nitro-8-hydroxyquinoline

Uniqueness:

Biological Activity

7-Nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biochemical pathways. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, cellular effects, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a quinoline ring substituted with a nitro group at the seventh position. This structural configuration influences its reactivity and biological properties, making it a unique compound among quinoline derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : this compound has been shown to increase ROS levels in cells, which can lead to oxidative stress and subsequent cell death in cancer cells. This effect is particularly pronounced in the presence of metal ions such as Cu²⁺, which enhance its cytotoxicity.
  • Enzymatic Inhibition : The compound inhibits cathepsin B, a protease involved in tumor progression. By blocking this enzyme, this compound may reduce tumor cell proliferation and metastasis.
  • DNA Intercalation : Like other quinoline derivatives, this compound can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity as it can induce apoptosis in malignant cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. For instance, it has been tested against lung adenocarcinoma A549 cells, showing a dose-dependent decrease in cell viability .
  • Mechanistic Insights : Research indicates that the compound induces cell cycle arrest and apoptosis through ROS-mediated pathways. This suggests that this compound may be effective against cancers that are resistant to conventional therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity:

  • Biofilm Disruption : The compound can chelate metal ions from bacterial biofilms, disrupting their structure and enhancing the effectiveness of antibiotics.
  • Inhibition of Pathogenic Bacteria : Studies have indicated that this compound can inhibit the growth of various pathogenic bacteria, although its specific mechanisms remain under investigation .

Comparative Analysis with Related Compounds

CompoundKey FeaturesBiological Activity
4-Hydroxy-7-nitroquinoline Contains hydroxyl group; enhances reactivityAnticancer; antimicrobial
8-Hydroxyquinoline Hydroxyl group at position 8; different reactivityAntimicrobial; metal chelation
This compound Nitro group at position 7; strong ROS producerAnticancer; DNA intercalation

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on human lung cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers when treated with varying concentrations of the compound .
  • Microbial Inhibition : Research demonstrated that this compound effectively inhibited biofilm formation by Staphylococcus aureus through metal ion chelation, suggesting potential applications in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 7-nitroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nitration of quinoline derivatives. Direct nitration of quinoline using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) yields 5- and 8-nitro isomers, but regioselectivity challenges persist. Alternative routes include transition metal-catalyzed cross-coupling or azide-alkyne cycloaddition for functionalized derivatives, as demonstrated in the synthesis of 3-(2-azidophenyl)-7-nitroquinoline (HRMS: m/z 277.1084 [M+H⁺]) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purity is validated via HPLC (>95%) and melting point analysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹³C NMR : Key signals include δ ~158 ppm (C-6 nitro-adjacent carbon) and δ ~122–137 ppm (aromatic carbons) .
  • UV-Vis : λmax ~241 nm in MeOH, attributed to the nitroquinoline chromophore .
  • HRMS : Exact mass analysis (e.g., ESI+) confirms molecular formula (e.g., C₁₆H₁₂N₄O for derivatives) . Cross-reference with PubChem data for validation .

Q. How does the nitro group at the 7-position influence the electronic and solubility properties of quinoline?

  • Methodological Answer : The electron-withdrawing nitro group reduces electron density at the quinoline ring, increasing susceptibility to nucleophilic attack. Solubility in polar solvents (e.g., DMSO, DMF) is enhanced compared to unsubstituted quinoline. Computational studies (DFT) can quantify charge distribution via Mulliken population analysis. Experimental validation includes conductivity measurements and UV-Vis solvatochromism studies.

Q. What are common impurities in this compound synthesis, and how can they be detected and mitigated?

  • Methodological Answer : Common impurities include 5-nitro and 8-nitro isomers, residual solvents, and unreacted starting materials. Detection methods:

  • TLC : Use silica gel with ethyl acetate/hexane (1:3); Rf differences distinguish isomers.
  • GC-MS : Identify low-boiling-point contaminants.
    Mitigation involves recrystallization (ethanol/water) and column chromatography (silica gel, gradient elution) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, goggles) due to potential mutagenicity.
  • Conduct reactions in fume hoods to avoid inhalation of nitroaromatic vapors.
  • Store in amber vials at 4°C to prevent photodegradation.
  • Emergency procedures: Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, concentration, or instrument calibration. Strategies:

  • Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian).
  • Validate via 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What mechanistic insights explain the regioselectivity challenges in nitrating quinoline to yield 7-nitro derivatives?

  • Methodological Answer : Nitration regioselectivity is governed by electrophilic aromatic substitution (EAS) kinetics. The 7-position is less favored due to steric hindrance from the quinoline nitrogen. Computational modeling (e.g., Fukui indices) identifies nucleophilic sites, while experimental probes (e.g., isotopic labeling) track intermediate formation. Alternative directing groups (e.g., sulfonic acid) can improve 7-position selectivity .

Q. How can computational chemistry optimize the design of this compound-based probes for biological studies?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Corrogate nitro group orientation with bioactivity data to refine pharmacophores .

Q. What experimental designs are optimal for evaluating the photostability of this compound in drug formulation contexts?

  • Methodological Answer :

  • Accelerated Testing : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under varying temperatures.
  • Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation for enhanced stability .

Q. How can researchers reconcile conflicting bioactivity data for this compound across different cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Generate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity.
  • Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interactions (e.g., nitroreductase activity).
  • Transcriptomics : Compare gene expression profiles to pinpoint resistance mechanisms (e.g., ABC transporter upregulation) .

Properties

IUPAC Name

7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKZSCXYMSXOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210198
Record name Quinoline, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-51-4
Record name 7-Nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 7-Nitroquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitroquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137449
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitroquinoline
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Synthesis routes and methods

Procedure details

To a solution of 7-nitro-1,2,3,4-tetrahydroquinoline (D1) (2.20 g, 12.3 mmol) in toluene (300 ml) was added 2,3-dichloro-5,6-dicyanobenzoquinone (5.88 g, 25.9 mmol) and the reaction was heated to 90° C. for 1.5 h. After cooling to room temperature, the suspension was filtered and the filtrate concentrated in vacuo to give the crude product which was purified by flash column chromatography. Elution with 30% EtOAc in 40-60° C. petroleum ether gave the title compound as a cream solid (1.74 g). 1H NMR (250 MHz, CDCl3) δ (ppm): 9.08 (dd, 1H), 8.98 (d, 1H), 8.30 (dd, 2H), 7.99 (d, 1H), 7.62 (dd, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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